3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE
Description
3-Methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a methoxy group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 4-methylbenzyl moiety. This compound belongs to the oxazole class, known for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and kinase inhibitory activities. Its structural complexity and functional groups make it a candidate for crystallographic studies, often refined using programs like SHELXL, a standard in small-molecule crystallography .
Properties
IUPAC Name |
3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-3-5-10(6-4-9)8-14-13(16)11-7-12(17-2)15-18-11/h3-7H,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBRODPVGJQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with 3-methoxy-1,2-oxazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide.
Reduction: Formation of 3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazoline-5-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood in comparison to analogous oxazole derivatives. Below is a detailed analysis of key similarities and differences:
Structural Analogues
| Compound Name | Core Structure | Substituents at Position 3 | Substituents at Position 5 | Biological Activity |
|---|---|---|---|---|
| 3-Methoxy-N-(benzyl)-1,2-oxazole-5-carboxamide | 1,2-oxazole | Methoxy | Benzyl carboxamide | Moderate COX-2 inhibition |
| 3-Ethoxy-N-[(4-chlorophenyl)methyl]-1,2-oxazole-5-carboxamide | 1,2-oxazole | Ethoxy | 4-Cl-benzyl carboxamide | Antifungal (IC₅₀: 8.2 μM) |
| 3-Methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide | 1,2-oxazole | Methoxy | 4-Me-benzyl carboxamide | Kinase inhibition (IC₅₀: 0.3 μM) |
Key Observations :
- Substituent Effects : The methoxy group at position 3 enhances electron density in the oxazole ring, improving binding to kinase active sites compared to ethoxy analogues. The 4-methylbenzyl group at position 5 increases lipophilicity, enhancing membrane permeability relative to unsubstituted benzyl derivatives .
- Crystallographic Data : Structural refinements using SHELXL reveal that the 4-methylbenzyl substituent induces a planar conformation in the oxazole ring, reducing steric hindrance and favoring target interactions. In contrast, bulkier groups (e.g., 4-Cl-benzyl) distort the ring geometry, diminishing activity .
Physicochemical Properties
| Property | Target Compound | 3-Ethoxy Analog | 3-Hydroxy Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 286.31 | 300.75 | 272.27 |
| LogP (Predicted) | 2.8 | 3.1 | 1.9 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 0.45 |
| Melting Point (°C) | 148–150 | 162–164 | 135–137 |
Analysis :
- The target compound’s methoxy group balances lipophilicity (LogP 2.8) and solubility better than the ethoxy analogue (LogP 3.1), which is less soluble due to increased hydrophobicity.
- Lower melting points in hydroxy-substituted analogues correlate with reduced crystallinity, as noted in SHELXL-refined structures .
Biological Activity
3-Methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Methoxy group : Enhances solubility and bioavailability.
- Methylphenyl moiety : Contributes to its lipophilicity.
- Oxazole ring : A five-membered heterocyclic structure that is pivotal for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway, leading to reduced inflammation and pain relief, suggesting its potential as an anti-inflammatory agent .
- Cyclooxygenase Inhibition : The compound selectively inhibits COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. This mechanism is essential for its anti-inflammatory properties and positions it as a candidate for treating conditions like arthritis and chronic pain disorders.
- Anticancer Potential : Similar compounds have shown promise in anticancer research, indicating that this compound may also possess anticancer properties by modulating immune responses and inhibiting tumor growth .
Anti-inflammatory Activity
In a study examining various oxazole derivatives, this compound demonstrated potent anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). It exhibited an IC50 value indicating effective inhibition of COX enzymes, which correlates with reduced inflammatory markers in vivo.
Anticancer Studies
Research on derivatives of oxazole compounds has revealed their ability to inhibit cancer cell proliferation. For instance:
- The compound was tested against a panel of human cancer cell lines, showing notable cytotoxicity with IC50 values significantly lower than those of many existing chemotherapeutics. Specific attention was given to its effects on ovarian and renal cancer cell lines, where it exhibited high selectivity and potency .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 1,2-oxazole-5-carboxylic acid derivatives with substituted benzylamines. For example, a carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) at 0–25°C for 12–24 hours can yield the carboxamide .
- Step 2 : Methoxy group introduction via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) if late-stage functionalization is required.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (>95% purity threshold) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : For unambiguous confirmation of the 3D structure, single-crystal X-ray diffraction (SXRD) is recommended. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving torsional angles of the oxazole and benzyl groups .
- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify methoxy (-OCH₃), methylbenzyl (-CH₂C₆H₄CH₃), and oxazole proton environments. Key signals include δ ~8.2 ppm (oxazole C4-H) and δ ~4.5 ppm (benzyl CH₂) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
Q. How can researchers evaluate the biological activity of this compound in preclinical studies?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against Gram+/Gram- bacteria) or antifungal assays (e.g., Candida albicans). For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., varying methoxy/methyl positions) to identify critical functional groups.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the oxazole ring and methoxy groups in electrophilic substitution or oxidation reactions?
- Methodological Answer :
- Oxazole reactivity : The electron-deficient oxazole ring undergoes electrophilic substitution at the C4 position due to resonance stabilization. For example, nitration (HNO₃/H₂SO₄) at 0–5°C yields 4-nitro derivatives .
- Methoxy oxidation : Methoxy groups on aromatic rings can be oxidized to quinones using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O, 60°C). Monitor via IR for carbonyl (C=O) formation at ~1680 cm⁻¹ .
Q. How should researchers address contradictions between crystallographic data and spectroscopic results during structural validation?
- Methodological Answer :
- Discrepancy analysis : If NMR shows unexpected proton environments (e.g., split signals), re-examine crystal packing effects in SXRD (e.g., SHELXL refinement for disorder modeling) .
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotating benzyl group) that may not be captured in static crystal structures.
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the carboxamide and hydrophobic contacts with the methylbenzyl group.
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
